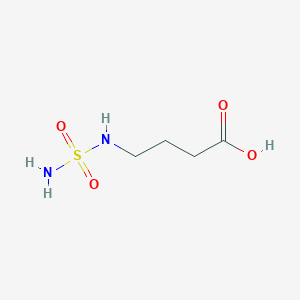

4-(Sulfamoylamino)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(sulfamoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O4S/c5-11(9,10)6-3-1-2-4(7)8/h6H,1-3H2,(H,7,8)(H2,5,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRBTSXPGPBZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Sulfamoylamino Butanoic Acid

Retrosynthetic Analysis and Key Precursors for 4-(Sulfamoylamino)butanoic Acid Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group.

This primary disconnection identifies two key precursor types: an amine component and a sulfonylating agent.

Amine Precursor : The amine portion is 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA). GABA is a readily available, non-proteinogenic amino acid. Alternatively, its precursors, such as N-methyl-pyrrolidone, can be used to generate the aminobutanoic acid structure in situ. researchgate.net

Sulfonylating Agent : The sulfamoyl moiety (H₂NSO₂) can be introduced using a suitable sulfonylating agent. The most direct precursor is sulfamoyl chloride (H₂NSO₂Cl). However, due to its instability, other precursors that can generate the sulfamoyl group are often employed. These can include sulfuryl chloride in combination with an ammonia (B1221849) source or more modern reagents designed for sulfamoylation.

A secondary retrosynthetic route could involve building the butanoic acid chain onto a pre-formed sulfamide (B24259) derivative, but the former approach is more convergent and common for this type of structure. The primary chemical precursors for the synthesis are therefore derivatives of 4-aminobutanoic acid and a source for the sulfamoyl group. wikipedia.orgincb.orgunodc.orgincb.org

Classical and Modern Synthetic Routes to this compound

The formation of the sulfonamide bond is the crucial step in synthesizing this compound. Both classical and modern methods can be employed to achieve this transformation.

A classical and widely used method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. thieme-connect.comchimia.ch In the context of this compound, this involves the reaction of 4-aminobutanoic acid (or its ester derivative to prevent side reactions with the carboxylic acid) with sulfamoyl chloride. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. cihanuniversity.edu.iq

Modern synthetic chemistry offers several alternative routes that may provide higher yields, milder reaction conditions, or broader substrate scope. thieme-connect.com These include:

Reaction of N-Silylamines : An amine can be pre-treated with a silylating agent to form an N-silylamine. This derivative then reacts cleanly with a sulfonyl chloride, with the formation of a volatile silyl (B83357) chloride byproduct driving the reaction. nih.gov

Catalytic Methods : Palladium-catalyzed three-component coupling reactions using a sulfur dioxide source (like DABSO), an aryl halide/boronic acid, and an amine have been developed for diverse sulfonamide synthesis. thieme-connect.com

Sulfinylamine Reagents : Novel reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine can react with organometallic nucleophiles to directly produce primary sulfonamides under mild conditions. nih.govacs.org

Activation of Sulfamic Acids : An alternative strategy involves the initial reaction of the amine (4-aminobutanoic acid) with a sulfur trioxide complex to form a sulfamic acid salt. This intermediate can then be activated with reagents like triphenylphosphine (B44618) ditriflate and reacted with a nucleophile, or in this case, cyclized or worked up to yield the primary sulfamide. nih.govsigmaaldrich.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the classical synthesis of this compound, several parameters can be adjusted. The choice of base is important; an excess of a strong inorganic base can lead to hydrolysis of the sulfonyl chloride, while a hindered organic base can improve selectivity. The reaction is often run at low temperatures (0-5 °C) to control the exothermic reaction and minimize side products. google.com The solvent system, typically a biphasic mixture (e.g., dichloromethane/water) or a polar aprotic solvent (e.g., acetonitrile), also plays a significant role. nih.gov

For modern synthetic routes, specific optimized conditions have been reported for analogous transformations. These provide a strong starting point for the synthesis of the title compound.

| Synthetic Method | Key Reagents | Typical Solvent | Temperature | Reported Yields (for analogues) | Reference |

|---|---|---|---|---|---|

| Classical (Schotten-Baumann) | Amine, Sulfonyl Chloride, NaOH | Water/DCM | 0-25 °C | Variable | cihanuniversity.edu.iq |

| N-Silylamine Route | N-Silylamine, Sulfonyl Chloride | Acetonitrile (B52724) | Reflux | High to Quantitative | nih.gov |

| Sulfamic Acid Activation | Sulfamic Acid Salt, PPh₃(OTf)₂ | Dichloromethane | -78 to 23 °C | Modest to Excellent | nih.gov |

| Sulfinylamine Route | Grignard Reagent, t-BuONSO | THF | -78 °C | Good to High (62-80%) | nih.govacs.org |

| Pd-Catalyzed Coupling | Aryl Bromide, Amine, K₂S₂O₅, Pd Catalyst | Dioxane | 120 °C | Good | thieme-connect.com |

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral. However, stereoselectivity becomes a crucial consideration in the synthesis of chiral analogues, for instance, those bearing substituents on the butanoic acid backbone. Such chiral derivatives are often essential for probing biological interactions.

Several advanced methods for the stereoselective synthesis of unnatural amino acids can be adapted for this purpose:

Photoredox Catalysis : A modern approach involves the visible light-promoted addition of a C-centered radical to a chiral glyoxylate-derived N-sulfinyl imine. nih.govrsc.orgdiva-portal.org This method allows for the use of common carboxylic acids as radical precursors to stereoselectively install alkyl groups.

Chiral Auxiliaries : A more traditional method employs a chiral auxiliary, such as hydroxypinanone, attached to a Schiff base substrate. Asymmetric alkylation followed by removal of the auxiliary can yield the desired chiral amino acid derivative with high enantiomeric excess. nih.gov

Catalytic Asymmetric Alkylation : Chiral phase-transfer catalysts, like the Corey-Lygo catalyst, can induce enantioselectivity in the alkylation of prochiral Schiff bases, providing another route to chiral α-amino acids. nih.gov

These strategies would typically involve starting with a shorter amino acid (e.g., glycine) derivative and building the substituted butanoic acid chain in a stereocontrolled manner before or after the addition of the sulfamoyl group.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, analogues are synthesized by systematically modifying different parts of the molecule. acs.orgnih.govnih.gov The two primary sites for modification are the butanoic acid moiety and the sulfamoyl group.

Modification at the Butanoic Acid Moiety

The carboxylic acid functional group is highly versatile and offers numerous handles for derivatization.

Esterification : The carboxylic acid can be converted to a wide range of esters by reacting it with various alcohols under acidic conditions or using coupling agents. This modification alters the polarity and steric bulk of this part of the molecule. For analytical purposes, derivatization with reagents like 2,4′-dibromoacetophenone yields esters with strong UV absorbance, facilitating detection in HPLC. mdpi.commdpi.com

Amidation : Amide analogues can be prepared by coupling the carboxylic acid with a diverse library of primary and secondary amines. This is commonly achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with additives like N-hydroxysuccinimide to improve efficiency. thermofisher.comresearchgate.net

Reduction : The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride, yielding 4-(sulfamoylamino)butan-1-ol. This removes the acidic character and introduces a hydroxyl group for further functionalization.

Homologation/Chain Variation : Analogues with different chain lengths can be synthesized by starting with other amino acids, such as β-alanine (3-(sulfamoylamino)propanoic acid) or δ-aminovaleric acid (5-(sulfamoylamino)pentanoic acid). The use of glutamic acid can introduce a second carboxylic acid group. mdpi.com

Modifications of the Sulfamoyl Group

The sulfamoyl group (–SO₂NH₂) can also be readily modified to explore its role in molecular interactions.

N-Alkylation/N-Arylation : The most common modification is the substitution of one or both hydrogens on the nitrogen atom. This is typically achieved by starting the synthesis with a corresponding N-substituted or N,N-disubstituted sulfamoyl chloride. google.com Alternatively, the primary sulfonamide product can be directly alkylated or arylated, although selectivity can be a challenge. acs.org

Synthesis of Substituted Sulfamides : Modern methods allow for the synthesis of unsymmetrically substituted sulfamides. For example, activating a sulfamic acid salt with triphenylphosphine ditriflate allows for the introduction of nitrogen nucleophiles to build complex sulfamides. nih.govsigmaaldrich.com

Bioisosteric Replacement : The entire sulfonamide group could be replaced with other functional groups that have similar steric or electronic properties, such as a carboxamide or a phosphonamide, to probe the importance of the sulfonyl core.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, providing a powerful tool for optimizing its properties for various applications.

Introduction of Reporter Groups for Research Probes

The functionalization of this compound with reporter groups is a critical step in developing molecular probes for biological research. These probes enable the visualization, tracking, and quantification of the molecule's interactions within complex biological systems. The synthetic strategies employed typically focus on covalently attaching moieties such as fluorescent dyes or radioisotopes to the core structure without significantly impairing its intrinsic activity.

A key strategy involves the derivatization of the sulfonamide group or the terminal carboxylic acid. For instance, fluorescent dyes are commonly introduced to serve as reporters. Rhodamine dyes, known for their bright fluorescence and stability, are frequently used for conjugating with biomolecules. researchgate.net One prominent example is Sulforhodamine 101 (SR101), a red fluorescent dye that has been used to create probes for neuroscience research. researchgate.netnih.gov The synthesis of such probes can be achieved by creating a sulfonamide-linker derivative of the dye. A precursor, such as SR101 N-(3-Bromopropyl) sulfonamide, can be synthesized and subsequently used for radiolabeling, for example with the positron-emitting radionuclide [¹⁸F], to create a dual-modality probe. nih.gov The resulting labeled compound, [¹⁸F]2B-SRF101, has been successfully produced with high radiochemical purity. researchgate.netnih.gov

Another advanced approach involves the use of self-immolative linkers. This strategy allows for the release of a payload, such as a fluorescent or chemiluminescent molecule, in its active form upon a specific chemical reaction, often with a biological target like a cysteine residue in a protein. acs.org For example, sulfamate (B1201201) acetamides can be designed to act as these self-immolative leaving groups. As a proof-of-concept, an ibrutinib-attached sulfamate containing the fluorescent payload 4-trifluoro 7-amino coumarin (B35378) has been synthesized. acs.org This demonstrates a sophisticated method for developing targeted diagnostic and pro-drug agents.

The binding of sulfonamide-containing molecules can also be investigated using fluorescent probe techniques. Probes like 1-Anilino-8-naphthalenesulfonate (ANS) can be used to study the interactions between sulfonamides and macromolecules, providing insights into binding mechanisms and affinities. nih.gov

| Reporter Group/Linker | Type | Application Example | Reference |

| Sulforhodamine 101 (SR101) | Fluorescent Dye | Staining of astrocytes in neuroscience research. | researchgate.netnih.gov |

| [¹⁸F] | Radioisotope | Positron Emission Tomography (PET) imaging. | nih.gov |

| 4-trifluoro 7-amino coumarin | Fluorescent Payload | Released via self-immolative linker for diagnostics. | acs.org |

| 1-Anilino-8-naphthalenesulfonate | Fluorescent Probe | Studying drug-protein binding interactions. | nih.gov |

| Sulfamate Acetamide | Self-immolative Linker | Covalent ligand-directed release of payloads. | acs.org |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing environmental impact and improving process safety and efficiency. These principles focus on reducing waste, avoiding hazardous substances, and maximizing atom economy through innovative synthetic methodologies.

Aqueous Synthesis: A significant advancement in green sulfonamide synthesis is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. rsc.org An environmentally benign methodology has been developed for reacting amino compounds (such as amino acids) with arylsulfonyl chlorides in an aqueous medium. rsc.orgsci-hub.se This approach often utilizes an inorganic base like sodium carbonate (Na₂CO₃) and proceeds under dynamic pH control. rsc.orgsci-hub.se The product can be isolated in high yield and purity simply by filtration after acidification, which eliminates the need for extensive purification steps like column chromatography. rsc.org

Solvent-Free Reactions (Mechanochemistry): To further reduce solvent use, solvent-free, or "neat," reaction conditions represent an ideal green methodology. sci-hub.se Mechanochemistry, which involves inducing reactions by grinding or milling solids together, has emerged as a powerful technique. A one-pot, solvent-free mechanochemical process using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method can involve a tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951), followed by amination. rsc.org Such processes are not only environmentally friendly but also cost-effective. rsc.org

Alternative Solvents and Catalysts: Where solvents are necessary, the focus shifts to greener alternatives. Polyethylene glycol (PEG-400) is recognized as an environmentally benign solvent due to its water solubility, thermal stability, non-toxicity, and recyclability. sci-hub.se Heterogeneous reaction systems using PEG-400 with a base like potassium carbonate (K₂CO₃) have been successfully employed for sulfonamide synthesis. sci-hub.se

Catalysis plays a crucial role in developing sustainable synthetic routes. A novel method utilizes a magnetite-immobilized nano-ruthenium (nano-Ru/Fe₃O₄) catalyst for the direct coupling of sulfonamides with alcohols. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, with water as the only byproduct. acs.org A key advantage is the magnetic property of the catalyst, which allows for its easy separation from the reaction mixture and subsequent reuse, enhancing both the economic and environmental viability of the process. acs.org

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can also contribute to greener synthetic protocols. nih.gov These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov The synthesis of sulfonamide derivatives has been successfully achieved using these energy-efficient methods, often in combination with green solvents like water. nih.gov

| Green Chemistry Approach | Key Features | Example | Reference |

| Aqueous Synthesis | Uses water as solvent; avoids organic bases; simple filtration workup. | Reaction of amino acids with sulfonyl chlorides in water with Na₂CO₃. | rsc.orgsci-hub.se |

| Mechanosynthesis | Solvent-free; one-pot procedure; uses solid reagents. | Ball-milling of disulfides with sodium hypochlorite followed by amination. | rsc.org |

| Alternative Solvents | Use of recyclable, non-toxic solvents. | Synthesis in Polyethylene glycol (PEG-400) with K₂CO₃. | sci-hub.se |

| Heterogeneous Catalysis | Reusable catalyst; high selectivity; water as the only byproduct. | Nano-Ru/Fe₃O₄ catalyzed coupling of sulfonamides and alcohols. | acs.org |

| Alternative Energy | Reduced reaction times and energy consumption. | Microwave or ultrasound-assisted synthesis. | nih.gov |

Molecular Mechanism of Action and Biochemical Interactions of 4 Sulfamoylamino Butanoic Acid

Identification of Molecular Targets and Binding Interactions

The specific molecular targets of 4-(Sulfamoylamino)butanoic acid have not been definitively identified in published research. The presence of a sulfonamide group, a well-known pharmacophore, suggests potential interactions with a variety of enzymes. Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase in microorganisms and carbonic anhydrases in mammals. The butanoic acid portion of the molecule introduces a carboxylic acid group, which could engage in interactions with amino acid residues in protein binding sites through hydrogen bonding or ionic interactions.

Enzyme Inhibition/Activation Studies

Currently, there is a lack of specific data from enzyme inhibition or activation assays for this compound. To elucidate its enzymatic interactions, a comprehensive screening against a panel of relevant enzymes would be required. This would involve determining key inhibitory or activation constants such as the half-maximal inhibitory concentration (IC50) or the activation constant (Kact).

Table 1: Hypothetical Enzyme Inhibition/Activation Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific experimental data has been found.)

| Enzyme Target | Assay Type | IC50 / Kact (µM) | Notes |

|---|---|---|---|

| Carbonic Anhydrase II | Inhibition Assay | Not Determined | Potential target due to sulfonamide moiety. |

| Matrix Metalloproteinase-9 | Inhibition Assay | Not Determined | Carboxylic acid may interact with zinc in the active site. |

| Histone Deacetylase 1 | Inhibition Assay | Not Determined | Butyrate is a known HDAC inhibitor. |

Receptor Ligand Binding Investigations

No receptor ligand binding studies for this compound have been reported. The structural resemblance to gamma-aminobutyric acid (GABA), a major neurotransmitter, suggests the possibility of interaction with GABA receptors, although this remains speculative without direct binding affinity data (e.g., dissociation constant, Kd).

Protein-Protein Interaction Modulation

The potential for this compound to modulate protein-protein interactions is an area that warrants investigation. Small molecules can interfere with or stabilize such interactions, leading to various cellular effects. However, there is currently no evidence to suggest that this compound engages in such a mechanism.

Downstream Cellular Signaling Pathways Influenced by this compound

Given the absence of identified molecular targets, the downstream cellular signaling pathways affected by this compound remain unknown. If the compound were to inhibit an enzyme or bind to a receptor, it would likely trigger a cascade of downstream events. For instance, inhibition of a key kinase could impact phosphorylation-dependent signaling pathways, while interaction with a nuclear receptor could modulate gene expression.

Structure-Activity Relationship (SAR) Studies Correlating Structural Features with Mechanistic Insights

A detailed structure-activity relationship (SAR) study for a series of analogs of this compound has not been published. Such a study would be invaluable in understanding the contribution of each part of the molecule to its biological activity. Key modifications would include altering the length of the alkyl chain, substituting the sulfamoyl group, and modifying the carboxylic acid.

Table 2: Potential Structure-Activity Relationship (SAR) Insights (Note: The following is a speculative analysis based on general chemical principles.)

| Structural Feature | Potential Role in Activity |

|---|---|

| Sulfamoyl Group (-SO2NH2) | Potential for hydrogen bonding and interaction with metalloenzymes. |

| Butanoic Acid Chain | Provides a flexible linker and influences lipophilicity. |

| Carboxylic Acid Group (-COOH) | Can act as a hydrogen bond donor/acceptor and form ionic bonds. |

Kinetic and Thermodynamic Analysis of this compound Interactions

Without an identified molecular target, a kinetic and thermodynamic analysis of this compound's interactions is not possible. Such an analysis would involve measuring the rates of association (kon) and dissociation (koff) to determine the binding affinity (Kd). Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), would provide further insight into the nature of the binding forces driving the interaction.

In Vitro Biological Activity and Pharmacological Profiling of 4 Sulfamoylamino Butanoic Acid in Research Models

Comparative Biological Activity of 4-(Sulfamoylamino)butanoic Acid Analogues

Although direct research on this compound is not available, the study of its structural analogues provides valuable insights into the potential biological activities that this compound might possess. The biological effects of such molecules are significantly influenced by the nature of the substituents on the butanoic acid and sulfonamide moieties.

One related compound, 4-(Phenylmethanesulfonamido)butanoic acid , has been identified as a subject of interest in medicinal chemistry. ontosight.ai The presence of a phenylmethanesulfonylamino group instead of a simple sulfamoylamino group introduces a bulky, aromatic substituent which can significantly alter the compound's interaction with biological targets. ontosight.ai Generally, sulfonamides are recognized for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai

Another area of relevant research involves various butanoic acid derivatives that have demonstrated cytotoxic and antimicrobial activities. These studies, however, have focused on molecules with different substitution patterns and have not included this compound itself. The specific arrangement of the sulfamoyl group and the length of the alkyl chain in this compound are critical determinants of its potential pharmacological profile, which remains to be elucidated through future research.

Computational and Theoretical Investigations of 4 Sulfamoylamino Butanoic Acid

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme.

For 4-(Sulfamoylamino)butanoic acid, no specific molecular docking studies have been reported. Such a study would first involve the identification of potential biological targets. Given its structural similarity to other sulfonamides, potential targets could include carbonic anhydrases, dihydropteroate (B1496061) synthase, or various proteases.

A hypothetical molecular docking study would involve the following steps:

Target Selection: Identifying and preparing the 3D structure of a relevant protein target.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or GOLD to predict the binding pose and affinity of the ligand to the target's active site.

Analysis: Evaluating the binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Without such studies, the potential binding modes and inhibitory capacity of this compound against any biological target remain purely speculative.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. These simulations can be used to study the stability of a ligand-protein complex, elucidate the mechanism of binding, and explore the conformational changes that occur upon binding.

Currently, there are no published MD simulation studies for this compound. An MD simulation would build upon the results of molecular docking to provide a more dynamic picture of the interaction.

Illustrative Data for a Hypothetical MD Simulation:

| Simulation Parameter | Hypothetical Value/Condition |

| System | This compound in complex with a target protein in a water box |

| Force Field | AMBER or CHARMM |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comnih.gov These calculations can provide insights into molecular geometry, charge distribution, and reactivity.

No specific quantum chemical calculations for this compound are available in the literature. DFT studies on other butanoic acid and sulfonamide derivatives have been performed to understand their structural and electronic properties. mdpi.comnih.govnih.gov

Table of Hypothetical Quantum Chemical Descriptors:

| Descriptor | Hypothetical Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 4.2 Debye |

| Molecular Electrostatic Potential | Negative potential around the sulfamoyl and carboxyl groups |

These values would be critical for understanding the molecule's reactivity and its potential to participate in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there are no published studies on the biological activity of a series of compounds including this compound, no QSAR models have been developed for it.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to screen large databases of compounds to identify new potential drug candidates.

There are no published pharmacophore models based on or used to identify this compound. The development of such a model would require a set of active compounds with a common biological target.

Advanced Analytical Methodologies for Research Oriented Characterization of 4 Sulfamoylamino Butanoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of synthesized compounds like 4-(sulfamoylamino)butanoic acid. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aliphatic chain and the amine groups. docbrown.info The chemical shifts and splitting patterns of these signals provide information about the connectivity of the atoms. docbrown.info For instance, the methylene (B1212753) groups adjacent to the carboxylic acid and the sulfamoylamino group would exhibit characteristic chemical shifts. docbrown.infodocbrown.info The integrated signal intensity corresponds to the ratio of protons in different chemical environments. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, allowing for a complete carbon skeleton count. docbrown.info The chemical shifts in ¹³C NMR are indicative of the carbon's local electronic environment, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. docbrown.info

Infrared (IR) Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.inforesearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), N-H stretching vibrations of the amine and sulfonamide, and S=O stretches of the sulfamoyl group. docbrown.inforesearchgate.net

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. docbrown.info High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. mdpi.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. docbrown.info The fragmentation pattern, resulting from the cleavage of the molecule, can help to confirm the structure. For instance, characteristic fragments might arise from the loss of the carboxylic acid group or cleavage of the butyric acid chain. docbrown.infonih.gov

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on typical values for similar functional groups.

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | ~12.0 (s, 1H, COOH), ~7.0 (t, 1H, NH-SO₂), ~3.1 (q, 2H, CH₂-NH), ~2.3 (t, 2H, CH₂-COOH), ~1.9 (quint, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR | Chemical Shift (ppm) | ~175 (C=O), ~45 (CH₂-NH), ~32 (CH₂-COOH), ~25 (CH₂-CH₂-CH₂) |

| FTIR | Wavenumber (cm⁻¹) | 3300-2500 (O-H stretch), 3350-3250 (N-H stretch), 1710 (C=O stretch), 1350 & 1160 (S=O stretch) |

| Mass Spec. | m/z | [M+H]⁺ corresponding to the exact mass of C₄H₁₁N₂O₄S⁺ |

Chromatographic Methods for Separation and Quantification in Complex Research Matrices

Chromatography is essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for its quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. hplc.eu For this compound, a reversed-phase HPLC method would likely be effective. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comlongdom.org The retention of the compound can be manipulated by adjusting the mobile phase composition and pH. longdom.org Detection is commonly achieved using a UV detector, as the molecule is expected to have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. longdom.orgresearchgate.net

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. nih.gov Direct analysis of the highly polar and non-volatile this compound by GC is challenging. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable ester, for example, by reaction with an alcohol in the presence of an acid catalyst. elsevierpure.comnih.gov The resulting derivative can then be separated on a capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). elsevierpure.com

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and inexpensive method often used for monitoring reaction progress and preliminary purity assessment. bnmv.ac.in A silica (B1680970) gel plate can be used as the stationary phase with a suitable mobile phase mixture, such as ethyl acetate (B1210297) and hexane (B92381) with a small amount of acetic or formic acid to ensure good peak shape for the carboxylic acid. bnmv.ac.in

Table 2: Exemplar Chromatographic Conditions for Analysis of Carboxylic Acid Derivatives

| Parameter | HPLC Method Example | GC Method Example (after derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) hplc.eu | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile sielc.com | Helium |

| Flow Rate/Gas Velocity | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) longdom.org | Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 40 °C) longdom.org | Temperature program (e.g., 100 °C hold 2 min, ramp to 280 °C) |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. mdpi.com For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous confirmation of its structure. mdpi.com

The resulting crystal structure would reveal the preferred conformation of the flexible butanoic acid chain and the geometry around the sulfonamide group. mdpi.com Furthermore, it would provide detailed insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.netnih.gov For example, hydrogen bonds involving the carboxylic acid, amine, and sulfamoyl groups would be expected to play a significant role in the supramolecular assembly. mdpi.com While no crystal structure for this compound itself is publicly available, studies on related butanoic acid derivatives demonstrate the power of this technique. For instance, the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid reveals an extended molecular conformation and supramolecular tapes formed through hydrogen bonding. mdpi.com

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Significance for this compound |

|---|---|

| Molecular Structure | Unambiguous confirmation of atomic connectivity. |

| Conformation | Determination of the 3D shape and folding of the molecule. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. mdpi.com |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent forces. researchgate.net |

| Polymorphism | Can distinguish between different crystalline forms of the same compound. nih.gov |

Bioanalytical Method Development for In Vitro Study Samples

To study the effects or fate of this compound in a biological context, such as in cell culture experiments, robust bioanalytical methods are required for its accurate quantification in complex matrices like cell lysates or culture media. nih.gov The development of such methods is a critical step in preclinical research. nih.gov

Sample Preparation The first step is to isolate the analyte from the complex biological matrix, which may contain proteins, salts, and other small molecules that can interfere with the analysis. nih.gov Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the sample.

Analytical Technique Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netmdpi.com An HPLC system separates the analyte from other components in the sample extract, and the tandem mass spectrometer provides highly selective detection and quantification. nih.gov A stable isotope-labeled internal standard of this compound would be ideal for the most accurate quantification. researchgate.net

Method Validation A developed bioanalytical method must be validated to ensure its reliability. nih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Linearity: The concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Table 4: Key Stages in Bioanalytical Method Development for In Vitro Samples

| Stage | Description | Key Considerations |

|---|---|---|

| 1. Analyte Characterization | Understand the physicochemical properties of this compound. | Solubility, pKa, stability. |

| 2. Sample Preparation | Choose a method to extract the analyte from the matrix (e.g., cell media). | Protein precipitation, LLE, or SPE. nih.gov |

| 3. LC-MS/MS Optimization | Develop chromatographic separation and mass spectrometric detection. | Column choice, mobile phase, MS parameters (e.g., MRM transitions). mdpi.com |

| 4. Use of Internal Standard | Incorporate an internal standard for accurate quantification. | Ideally a stable isotope-labeled version of the analyte. researchgate.net |

| 5. Method Validation | Perform experiments to assess the method's performance. | Linearity, accuracy, precision, selectivity, stability, matrix effect. nih.govmdpi.com |

Research Applications and Utility of 4 Sulfamoylamino Butanoic Acid As a Scientific Tool

Use as a Chemical Probe for Target Validation and Pathway Elucidation

As a chemical probe, 4-(Sulfamoylamino)butanoic acid and its derivatives are employed to investigate and validate biological targets and elucidate cellular pathways. Its utility in this area is particularly evident in the development of targeted protein degraders.

Proteolysis-targeting chimeras (PROTACs®) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound is listed as a linker component for the synthesis of these degraders. sigmaaldrich.com By incorporating this molecule as a linker, researchers can systematically vary the length and properties of the connection between the target-binding ligand and the E3 ligase-binding ligand, which is crucial for optimizing the formation of a stable ternary complex and achieving efficient protein degradation. This application allows for the validation of specific proteins as therapeutic targets by observing the phenotypic effects of their removal from the cellular environment.

Furthermore, derivatives of this compound are utilized in the creation of compound libraries for screening against biological targets. For instance, it is mentioned in the context of developing compounds that target Fibroblast Activation Protein (FAP), a serine protease implicated in tumor growth and immune evasion. googleapis.comgoogle.com The inclusion of this structural motif in screening libraries aids in identifying and validating novel inhibitors or ligands for targets like FAP.

Scaffold for the Development of Novel Bioactive Compounds

The chemical structure of this compound makes it an attractive scaffold for the synthesis of new bioactive molecules. A scaffold in medicinal chemistry provides the core structure upon which various functional groups can be appended to create a library of diverse compounds for drug discovery.

The presence of both a carboxylic acid and a sulfonamide group allows for orthogonal chemical modifications. This dual functionality is exploited in the construction of complex molecules, including peptidomimetics and other potential therapeutics. Patent literature describes the use of this compound in the synthesis of glucagon-like peptide-1 (GLP-1) derivatives, which are important in the treatment of type 2 diabetes. google.com In this context, the butanoic acid backbone serves as a foundational element to which other chemical moieties are attached to enhance the therapeutic properties of the final compound.

Moreover, its role as a building block extends to the creation of combinatorial libraries of peptidomimetic macrocyclic compounds. googleapis.comgoogle.com These libraries are crucial for high-throughput screening to identify lead compounds for drug development. The inherent properties of the this compound scaffold can influence the conformational properties and binding affinities of the resulting library members.

Precursor in Materials Science or Supramolecular Chemistry Research

In the realm of advanced synthesis, this compound serves as a key precursor, particularly in solid-phase synthesis. Solid-phase synthesis is a cornerstone technique for the preparation of peptides, oligonucleotides, and other complex molecules, where a growing molecular chain is anchored to a solid support.

This compound is utilized as a linker molecule to attach the initial building block to the solid support resin. google.com For example, it has been used in the solid-phase synthesis of peptidic compounds where it is first coupled to the resin. google.comgoogle.com The sulfonamide group provides a stable anchor that is compatible with specific chemical conditions, such as the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry used in peptide synthesis. google.com This application is critical for the efficient and reliable production of complex peptidic structures.

The bifunctional nature of this compound also makes it a candidate for the development of novel polymers and materials. For instance, it is listed as a component in the synthesis of polymer conjugates for vaccines, acting as a linker to connect different parts of the conjugate. google.com

Reference Compound in Pharmacological or Biochemical Assays

While direct evidence of its use as a formal reference standard is limited, this compound and its derivatives are integral to various biochemical and pharmacological assays as components of the molecules being tested.

In the development of FAP inhibitors, for example, compounds incorporating the this compound structure would be assessed in binding and enzyme inhibition assays to determine their potency and selectivity. googleapis.com Similarly, in the context of DNA-encoded chemical libraries for the discovery of small-molecule inhibitors of interleukin-2, 4-sulfamoylbutanoic acid is listed as a building block for the synthesis of the library compounds that are subsequently screened. ethz.ch

The table below summarizes the research applications of this compound based on available information.

| Research Application Area | Specific Use | Key Findings/Significance | References |

| Chemical Probe | Component of PROTAC® degraders | Acts as a linker to connect target-binding and E3 ligase-binding moieties, enabling targeted protein degradation for target validation. | sigmaaldrich.com |

| Building block for FAP inhibitor libraries | Included in compound libraries to screen for and validate novel inhibitors of Fibroblast Activation Protein. | googleapis.comgoogle.com | |

| Scaffold for Bioactive Compounds | Synthesis of GLP-1 derivatives | Provides a core structure for creating modified peptides with potential therapeutic applications in diabetes. | google.com |

| Creation of peptidomimetic macrocyclic libraries | Serves as a foundational scaffold for combinatorial libraries used in high-throughput screening for drug discovery. | googleapis.comgoogle.com | |

| Precursor in Advanced Synthesis | Linker in solid-phase peptide synthesis | Anchors the initial amino acid to the solid support resin, compatible with Fmoc chemistry. | google.comgoogle.com |

| Component in polymer conjugate vaccines | Used as a linker in the synthesis of complex biomaterials for medical applications. | google.com | |

| Component in Biochemical Assays | Building block for DNA-encoded libraries | Incorporated into compounds within DNA-encoded libraries for screening against biological targets like interleukin-2. | ethz.ch |

Future Directions and Emerging Research Avenues for 4 Sulfamoylamino Butanoic Acid Studies

Integration with Systems Biology and Omics Approaches

The advent of systems biology and "omics" technologies offers a powerful lens through to unravel the complex biological interactions of 4-(Sulfamoylamino)butanoic acid. These approaches can provide a holistic understanding of its mechanism of action and effects on biological systems. frontiersin.orgnih.gov

Future research could leverage:

Genomics and Transcriptomics: To identify gene networks and transcriptional profiles modulated by this compound. This could reveal novel targets and pathways influenced by the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications in response to the compound, offering insights into its functional impact at the cellular level.

Metabolomics: To map the metabolic pathways affected by this compound, which is particularly relevant given its structural analogy to the key metabolite GABA.

Multi-omics Integration: Combining these datasets will be crucial to build comprehensive models of the compound's activity, predict its effects, and identify potential biomarkers for its action. frontiersin.orgnih.gov This integrated approach is becoming increasingly vital in neuroscience for dissecting disease states and evaluating drug responses. frontiersin.org

A systems approach, similar to that used for other cardiovascular and neurological drugs, could help in identifying both beneficial and adverse effects at a molecular level before they are macroscopically apparent. nih.gov

Exploration of Novel Therapeutic or Diagnostic Modalities

Given its GABA-like structure, a primary area of future research will be to explore the therapeutic and diagnostic potential of this compound in neurological disorders. numberanalytics.comnih.gov GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in conditions like epilepsy, anxiety, and pain. numberanalytics.comnih.govresearchgate.net

Key research directions include:

Subtype-Selective GABA Receptor Modulation: A significant goal in modern pharmacology is the development of drugs that target specific GABA receptor subtypes to achieve more precise therapeutic effects with fewer side effects. numberanalytics.comfrontiersin.orgnih.gov Future studies should investigate if this compound or its future analogues exhibit selectivity for particular GABA_A or GABA_B receptor subtypes. frontiersin.orgnih.gov

Diagnostic Imaging Agents: The development of radiolabeled versions of this compound could lead to novel PET or SPECT imaging agents for visualizing GABAergic system dysfunction in the brain, which could be valuable for diagnosing and monitoring neurological and psychiatric disorders. nih.gov

Beyond Neurology: The sulfonamide moiety is present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. icm.edu.plnih.gov Future research should not be limited to the nervous system but should also explore the potential of this compound in other therapeutic areas.

Development of Advanced Delivery Systems for Research Applications

The effective delivery of compounds to their target sites is a critical aspect of both research and therapeutic development. For a molecule like this compound, which may target the central nervous system, overcoming the blood-brain barrier is a significant hurdle. researchgate.netnih.gov

Future research in this area could focus on:

Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes, or solid lipid nanoparticles) could enhance its solubility, stability, and ability to cross biological barriers. nih.govnih.govmdpi.com Nanotechnology offers a promising platform for delivering drugs to the CNS. nih.govnih.gov

Prodrug Strategies: Modifying the chemical structure of this compound to create a more lipophilic prodrug could improve its absorption and distribution, with the active compound being released at the target site. drugs.com

Hydrogel Formulations: For localized delivery applications, incorporating the compound into biodegradable hydrogels could provide sustained release and reduce systemic exposure. researchgate.netmdpi.com

| Delivery System Type | Potential Advantages for this compound Research |

| Polymeric Nanoparticles | Enhanced stability, controlled release, potential for surface modification for targeting. nih.govmdpi.com |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic compounds. nih.gov |

| Solid Lipid Nanoparticles | Good tolerability, scalability, and ability to protect the drug from degradation. nih.gov |

| Prodrugs | Improved pharmacokinetic properties, such as increased oral bioavailability and brain penetration. drugs.com |

| Hydrogels | Sustained and localized release for specific research applications. researchgate.netmdpi.com |

Computational Design of Next-Generation Analogues

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development. nih.govsydney.edu.au These methods can accelerate the design of next-generation analogues of this compound with improved properties.

Emerging research avenues in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogues, QSAR models can be developed to correlate chemical structure with biological activity, guiding the design of more potent and selective compounds. sydney.edu.au

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its analogues to target proteins, such as GABA receptors or other enzymes. nih.govnih.govresearchgate.net This can provide insights into the molecular basis of their activity and help in designing molecules with enhanced binding affinity and specificity.

AI-Driven Drug Design: The integration of artificial intelligence and machine learning can analyze vast datasets to predict the properties of novel molecules, accelerating the discovery of new lead compounds. youtube.com

Multidisciplinary Collaborations in this compound Research

The complexity of modern biomedical research necessitates a collaborative, multidisciplinary approach. neuroscience-innovation.orgnih.gov Advancing the understanding of this compound will require the combined expertise of scientists from various fields.

Future progress will be fostered by collaborations between:

Medicinal Chemists: To synthesize novel analogues and develop structure-activity relationships.

Pharmacologists and Neuroscientists: To characterize the biological activity of the compounds in vitro and in vivo. neuroscience-innovation.org

Computational Biologists and Bioinformaticians: To analyze omics data and perform in silico modeling. nih.gov

Biomedical Engineers and Material Scientists: To develop advanced drug delivery systems. jhu.edu

Clinicians: To provide insights into the unmet medical needs and guide the translational aspects of the research. news-medical.net

Such interdisciplinary partnerships are crucial for bridging the gap between basic scientific discovery and the development of new technologies and therapies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Sulfamoylamino)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves activating a butanoic acid derivative (e.g., via thionyl chloride or carbodiimide coupling) followed by nucleophilic substitution with a sulfamoyl amine. Key steps include:

- Carboxylic Acid Activation : Use of reagents like thionyl chloride to convert the carboxylic acid to an acyl chloride intermediate, enabling amine coupling .

- Sulfamoylation : Reaction with sulfamoylamine under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) are critical to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the sulfamoyl group (δ ~3.1–3.3 ppm for -SO₂NH₂ protons) and butanoic acid backbone .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–230 nm) and mass spectrometry for molecular ion verification (expected [M+H]⁺ = ~212 g/mol based on C₄H₁₀N₂O₃S) .

- Elemental Analysis : Validate C, H, N, and S percentages against theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd) with target enzymes (e.g., carbonic anhydrase). The sulfamoyl group acts as a zinc-binding motif, disrupting catalytic activity .

- Kinetic Studies : Competitive inhibition patterns (e.g., Lineweaver-Burk plots) reveal whether the compound binds to the active site or allosteric regions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between the sulfamoyl group and enzyme residues (e.g., His94 in carbonic anhydrase) .

Q. How do structural modifications (e.g., halogenation) of the phenyl ring in analogs affect pharmacological properties?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of halogenated derivatives (e.g., 4-bromo vs. 4-chloro) in cytotoxicity assays. Electron-withdrawing groups enhance enzyme binding but may reduce solubility .

- LogP Measurements : Determine partition coefficients to assess hydrophobicity changes. Halogens increase LogP, impacting blood-brain barrier penetration .

- Thermodynamic Solubility : Use shake-flask methods to correlate substituent effects with bioavailability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfamoyl-containing compounds?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends (e.g., consistent anti-inflammatory activity in vitro vs. variable in vivo results) .

- Batch-to-Batch Variability Testing : Compare commercial samples (e.g., BIOSYNTH vs. Santa Cruz Biotechnology) via HPLC to rule out purity discrepancies .

- Cell Line Validation : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.